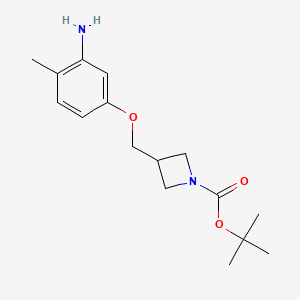

3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Description

3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a specialized azetidine derivative featuring a tert-butyl ester group and a phenoxymethyl substituent with amino and methyl functional groups. This compound is primarily utilized as a building block in medicinal chemistry and organic synthesis due to its reactive amino group and the stability imparted by the tert-butyl ester.

Properties

IUPAC Name |

tert-butyl 3-[(3-amino-4-methylphenoxy)methyl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-11-5-6-13(7-14(11)17)20-10-12-8-18(9-12)15(19)21-16(2,3)4/h5-7,12H,8-10,17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIQPLFVOMEEAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2CN(C2)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Azetidin-3-ol

Azetidin-3-ol is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). The reaction proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, yielding azetidine-1-carboxylic acid tert-butyl ester in >85% yield.

Reaction Conditions:

-

Reagents: Azetidin-3-ol (1.0 equiv), Boc₂O (1.2 equiv), DMAP (0.1 equiv)

-

Solvent: THF, 25°C, 12 h

Introduction of the Hydroxymethyl Group

Oxidation-Homologation Strategy

Azetidine-1-carboxylic acid tert-butyl ester undergoes oxidation to form azetidin-3-one using Dess-Martin periodinane (DMP) or Swern oxidation conditions. The resulting ketone is subjected to a Horner–Wadsworth–Emmons (HWE) reaction with methyl 2-(dimethoxyphosphoryl)acetate to install the hydroxymethyl group.

Example Protocol:

-

Oxidation: Azetidine-1-carboxylic acid tert-butyl ester (1.0 equiv) + DMP (1.5 equiv) in DCM, 0°C → 25°C, 2 h.

-

HWE Reaction: Azetidin-3-one (1.0 equiv) + methyl 2-(dimethoxyphosphoryl)acetate (1.2 equiv), DBU (1.5 equiv) in THF, −78°C → 25°C, 12 h.

-

Reduction: NaBH₄ in methanol, 0°C, 1 h.

Yield: 72% over three steps.

Mitsunobu Reaction for Phenoxymethyl Linkage

Coupling with 3-Nitro-4-methylphenol

The hydroxymethyl intermediate is coupled with 3-nitro-4-methylphenol using a Mitsunobu reaction. Typical conditions employ diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF or DCM.

Optimized Conditions:

-

Reagents: 3-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester (1.0 equiv), 3-nitro-4-methylphenol (1.2 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv)

-

Solvent: THF, 0°C → 25°C, 24 h

Reduction of Nitro to Amino Group

Catalytic Hydrogenation

The nitro group is reduced to an amine using hydrogen gas (1–3 atm) and palladium on carbon (Pd/C, 10% w/w) in methanol or ethyl acetate. This step proceeds quantitatively under mild conditions.

Protocol:

Alternative Reducing Agents

For lab-scale synthesis without hydrogen gas, ammonium formate or sodium dithionite may be used:

-

Ammonium Formate: Pd/C (10%), NH₄HCO₂ (5.0 equiv), MeOH, reflux, 6 h → 89% yield

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using gradients of hexane/ethyl acetate (80:20 → 60:40). The tert-butyl ester intermediate elutes at R<sub>f</sub> = 0.4 (70:30 hexane/EtOAc).

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.25 (s, 3H, CH₃), 3.40–3.70 (m, 4H, azetidine), 4.55 (s, 2H, OCH₂), 6.65–6.80 (m, 3H, aromatic).

-

HRMS (ESI): m/z calcd for C₁₈H₂₆N₂O₃ [M+H]⁺: 319.2018; found: 319.2015.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Steric Hindrance: The azetidine ring’s small size complicates functionalization. Using bulky bases (e.g., DBU) improves regioselectivity during HWE reactions.

-

Nitro Reduction Side Reactions: Over-reduction to hydroxylamine is mitigated by controlling H₂ pressure (<3 atm) and reaction time.

-

Chromatographic Losses: Polar byproducts in Mitsunobu reactions necessitate careful solvent selection (e.g., cyclohexane/EtOAc) .

Scientific Research Applications

Synthetic Organic Chemistry

The compound serves as an essential intermediate in the synthesis of various bioactive molecules. Azetidines, including this compound, are known for their ability to undergo diverse chemical transformations, which are crucial for developing new pharmaceutical agents.

Synthesis of Drug Candidates

Recent studies have highlighted the use of azetidine derivatives in synthesizing compounds with potential therapeutic effects. For instance, azetidine derivatives have been explored for their anti-inflammatory and antibacterial properties. The synthesis of 3-aminoazetidine derivatives has been linked to the development of bronchodilators and other respiratory agents .

| Compound Type | Application Area | Reference |

|---|---|---|

| Azetidine Derivatives | Anti-inflammatory | |

| Azetidine-based Bronchodilators | Respiratory Agents |

Medicinal Chemistry

In medicinal chemistry, 3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has been investigated for its potential role in drug design due to its structural similarity to known pharmacophores.

Case Study: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of azetidine-based antibacterial agents through the modification of the tert-butyl ester group. These modifications enhanced the solubility and bioavailability of the resulting compounds, making them suitable candidates for further development .

Material Sciences

The compound's unique properties also extend to material sciences, where azetidines are explored for their role in developing new materials with specific functionalities.

Polymer Chemistry

Research indicates that azetidines can be incorporated into polymer systems to enhance mechanical properties and thermal stability. The incorporation of this compound into polymer matrices has shown promise in creating high-performance materials for industrial applications .

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring structure allows for specific binding interactions, potentially inhibiting or modulating the activity of the target. The phenoxymethyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: The target compound’s 3-amino-4-methylphenoxymethyl group provides a balance of hydrophilicity (amino) and lipophilicity (methyl), which is distinct from the methoxy group in ’s analog or the bromine in ’s compound. These differences influence solubility and reactivity . Heterocyclic vs. Aromatic Substituents: Compounds like the aminopyridinyloxymethyl derivative () introduce nitrogen-rich heterocycles, which can enhance interactions with biological targets compared to purely aromatic systems .

Thermal Stability :

- Tert-butyl esters, such as those in ’s polymers, undergo thermal cleavage to release isobutene and form carboxylic acids. The target compound’s stability under heat may align with A20 polymers (116 kJ/mol activation energy), suggesting utility in controlled-release applications .

Biological Activity

3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl 3-aminoazetidine-1-carboxylate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and related case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 193269-78-2 |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.225 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 236.6 ± 33.0 °C |

| Flash Point | 96.9 ± 25.4 °C |

The biological activity of this compound is primarily linked to its interaction with cellular pathways involved in cancer proliferation and survival, particularly through the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) pathways. It has been shown that azetidine derivatives can modulate STAT3 activity, which is crucial in various cancers.

In Vitro Studies

Research indicates that while the compound exhibits sub-micromolar potency in cell-free assays targeting STAT3, it shows limited cellular activity against breast cancer cell lines (MDA-MB-231 and MDA-MB-468) at concentrations up to 10 μM due to poor membrane permeability associated with its carboxylate group .

Structure-Activity Relationship (SAR)

A study highlighted the importance of structural modifications on the biological activity of azetidine analogs. The introduction of methyl esters instead of carboxylic acids improved cellular potency significantly, suggesting that prodrug strategies could enhance efficacy by improving membrane permeability .

Case Study 1: Breast Cancer Cell Lines

In a comparative study involving various azetidine derivatives, the tert-butyl ester variant demonstrated enhanced cellular activity when compared to its carboxylic acid counterparts. The methyl ester forms exhibited better EC50 values against MDA-MB-231 cells, indicating a potential pathway for developing more effective cancer therapeutics .

Case Study 2: Inhibition Assays

In a series of inhibition assays, compounds similar to tert-butyl 3-aminoazetidine-1-carboxylate were tested for their ability to inhibit STAT3 binding to DNA. The results indicated that while the compound had a strong binding affinity in vitro, its effectiveness diminished in cellular environments due to metabolic conversion and permeability issues .

Q & A

Basic: What are the common synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including azetidine ring formation, functionalization via nucleophilic substitution, and tert-butyl ester protection. Key steps include:

- Azetidine Intermediate Preparation : Alkylation of azetidine precursors under anhydrous conditions (e.g., K₂CO₃ in DMF) to introduce the phenoxymethyl group .

- tert-Butyl Ester Protection : Reaction with Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a base like triethylamine to stabilize the azetidine nitrogen during subsequent reactions .

- Amino Group Introduction : Selective deprotection of intermediates (e.g., using TFA) followed by reductive amination or coupling with protected amines .

Critical Conditions : Strict anhydrous environments, controlled temperatures (0–25°C), and inert atmospheres (argon/nitrogen) are essential to prevent side reactions .

Basic: How is tert-butyl ester protection employed in azetidine derivatives, and what are its advantages?

The tert-butyl ester acts as a bulky protecting group to:

- Prevent undesired nucleophilic attacks on the azetidine nitrogen during synthetic steps .

- Enhance solubility in organic solvents (e.g., dichloromethane, THF), facilitating purification .

- Enable selective deprotection under acidic conditions (e.g., TFA) without affecting other functional groups like amines or ethers .

Advanced: How can researchers address low yields in coupling steps involving azetidine intermediates?

Low yields often arise from steric hindrance or competing side reactions. Methodological solutions include:

- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(PPh₃)₂Cl₂) for cross-coupling reactions to improve efficiency .

- Temperature Modulation : Conduct reactions at lower temperatures (e.g., 0°C) to suppress byproduct formation .

- Progress Monitoring : Employ LC-MS or TLC to track intermediate formation and adjust stoichiometry/reactant ratios dynamically .

Advanced: What strategies resolve stereochemistry in azetidine derivatives during synthesis?

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., 2(S)-azetidine methanol) to control stereochemistry .

- Chromatographic Separation : Utilize chiral HPLC or column chromatography with chiral stationary phases to isolate desired enantiomers .

- Crystallization : Induce crystallization of diastereomeric salts (e.g., with tartaric acid) for stereochemical purification .

Basic: Which spectroscopic techniques characterize this compound, and how are impurities identified?

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for 9H) and azetidine protons (δ 3.5–4.5 ppm) .

- Mass Spectrometry : Exact mass analysis (e.g., HRMS) confirms molecular weight and detects isotopic patterns for halogenated impurities .

- IR Spectroscopy : Identify carbonyl stretches (C=O, ~1700 cm⁻¹) to verify ester integrity .

Advanced: How do steric effects influence tert-butyl-protected intermediates in multi-step syntheses?

The tert-butyl group’s bulkiness:

- Slows reaction kinetics in crowded environments (e.g., hinders nucleophilic substitution on adjacent carbons) .

- Dictates regioselectivity in cross-coupling reactions by shielding specific sites on the azetidine ring .

Advanced: How should researchers address contradictory data in cross-coupling reactions?

- Variable Catalyst Loadings : Test Pd catalysts (0.5–5 mol%) to identify optimal activity .

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to assess reactivity differences .

- Reproducibility Checks : Repeat reactions under strictly controlled moisture/oxygen-free conditions .

Basic: What are key handling and storage considerations for tert-butyl ester derivatives?

- Storage : Keep at –20°C under inert gas (argon) to prevent hydrolysis .

- Safety : Use fume hoods and PPE (gloves, goggles) due to irritant properties of intermediates .

Advanced: How can computational modeling predict reactivity in azetidine synthesis?

- DFT Calculations : Model transition states to predict regioselectivity in azetidine functionalization .

- Molecular Dynamics : Simulate solvent effects on reaction pathways to optimize conditions .

Advanced: What methods enable selective deprotection of tert-butyl esters?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.